molecular formula C11H7F3N2O B1461834 6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol CAS No. 400087-19-6

6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol

Cat. No.: B1461834
CAS No.: 400087-19-6
M. Wt: 240.18 g/mol
InChI Key: DSQYXXADLOFINY-UHFFFAOYSA-N
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Description

“6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol” is a chemical compound . It is characterized by the presence of a fluorine atom and a carbon-containing pyridine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, a class of compounds to which “this compound” belongs, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthetic Pathways and Catalysis

Hybrid catalysts play a crucial role in the synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. The review by Parmar, Vala, and Patel (2023) emphasizes the application of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing pyranopyrimidine derivatives, showcasing the versatility and applicability of such compounds in synthetic chemistry Parmar, Vala, & Patel, 2023.

Pharmacological Potentials

  • Antitubercular Applications : The strategic placement of trifluoromethyl substituents has been reviewed for its significance in antitubercular drug design. Thomas's review indicates that trifluoromethylated compounds, including pyrimidines, can modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular agents, underscoring their potential in enhancing drug potency and pharmacological profiles Thomas, 1969.
  • Anticancer Agents : Pyrimidine derivatives, including those with trifluoromethyl groups, are explored for their anticancer activities. The review by Kaur et al. (2014) on anticancer pyrimidines in diverse scaffolds highlights their potential to interact with various enzymes, receptors, and targets, indicating the versatility of pyrimidine-based compounds in cancer treatment Kaur et al., 2014.

Material Applications

Functionalized quinazolines and pyrimidines have been identified for their applications in optoelectronic materials. The work by Lipunova et al. (2018) reviews the incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems, showing their value in creating novel materials for organic light-emitting diodes (OLEDs) and other electronic devices Lipunova et al., 2018.

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is flammable and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The demand for trifluoromethylpyridine derivatives, a class of compounds to which “6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol” belongs, has been increasing steadily in the last 30 years . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-3-1-2-7(4-8)9-5-10(17)16-6-15-9/h1-6H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQYXXADLOFINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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